(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide
(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide
(4-Carboxybutyl-d4)triphenylphosphonium (bromide) is intended for use as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS. (4-Carboxybutyl)triphenylphosphonium is a Wittig reagent. It has been used in the synthesis of prostaglandin F2α (PGF2α;) and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid. (4-Carboxybutyl)triphenylphosphonium has also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel.
Brand Name:
Vulcanchem
CAS No.:
42932-63-8
VCID:
VC0153992
InChI:
InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2;
SMILES:
C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Molecular Formula:
C23H24BrO2P
Molecular Weight:
447.3 g/mol
(4-Carboxybutyl-2,2,3,3-D4)triphenylphosphonium bromide
CAS No.: 42932-63-8
Cat. No.: VC0153992
Molecular Formula: C23H24BrO2P
Molecular Weight: 447.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (4-Carboxybutyl-d4)triphenylphosphonium (bromide) is intended for use as an internal standard for the quantification of (4-carboxybutyl)triphenylphosphonium by GC- or LC-MS. (4-Carboxybutyl)triphenylphosphonium is a Wittig reagent. It has been used in the synthesis of prostaglandin F2α (PGF2α;) and the monounsaturated fatty acid 7-methyl-6-octadecenoic acid. (4-Carboxybutyl)triphenylphosphonium has also been used to enhance mitochondrial localization of albumin nanoparticles loaded with the anticancer agent docetaxel. |
|---|---|
| CAS No. | 42932-63-8 |
| Molecular Formula | C23H24BrO2P |
| Molecular Weight | 447.3 g/mol |
| IUPAC Name | (4-carboxy-2,2,3,3-tetradeuteriobutyl)-triphenylphosphanium;bromide |
| Standard InChI | InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/i10D2,11D2; |
| Standard InChI Key | MLOSJPZSZWUDSK-DEHBLRELSA-N |
| Isomeric SMILES | [2H]C([2H])(CC(=O)O)C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
| SMILES | C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
| Canonical SMILES | C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator